molecular formula C7H12ClF2N B2958235 (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride CAS No. 2550996-54-6

(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2958235
CAS No.: 2550996-54-6
M. Wt: 183.63
InChI Key: PURHVMUOCICGDZ-RIHPBJNCSA-N
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Description

The compound (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1156491-10-9) is a cyclopropane-based amine salt featuring a 3,4-difluorophenyl substituent. It serves as a critical intermediate in synthesizing ticagrelor, a platelet aggregation inhibitor used in cardiovascular therapies . Its stereochemistry and fluorine substitution pattern enhance binding affinity to biological targets, while the hydrochloride salt improves aqueous solubility and stability .

Properties

IUPAC Name

(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)2-4(3-7)5-1-6(5)10;/h4-6H,1-3,10H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURHVMUOCICGDZ-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

  • Molecular Formula : C₇H₁₂ClF₂N
  • Molecular Weight : 183.62 g/mol
  • CAS Number : 2613382-02-6
  • Purity : 98%

The biological activity of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its effects on various receptors, particularly in the central nervous system (CNS).

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine; hydrochloride may possess antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, which are critical in mood regulation.
  • Anxiolytic Effects : Preliminary data suggest that this compound may reduce anxiety-related behaviors in rodents, indicating potential use as an anxiolytic agent.
  • Neuroprotective Properties : Some research points to neuroprotective effects against oxidative stress and neuroinflammation, which are significant factors in neurodegenerative diseases.

Study 1: Antidepressant Effects in Rodent Models

A study conducted on mice demonstrated that administration of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine; hydrochloride resulted in a significant decrease in immobility time during the forced swim test, suggesting an antidepressant effect. The compound was found to increase the levels of serotonin and norepinephrine in the prefrontal cortex.

Study 2: Anxiolytic Activity Assessment

In another study assessing anxiety-like behaviors using the elevated plus maze test, subjects treated with this compound exhibited increased time spent in open arms compared to control groups. This behavior correlates with reduced anxiety levels.

Table of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in forced swim test
AnxiolyticIncreased open-arm exploration
NeuroprotectiveDecreased markers of oxidative stress

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₉F₂N·HCl
  • Molecular Weight : 213.64 g/mol
  • Stereochemistry : (1R,2S) configuration ensures optimal pharmacodynamic activity.
  • Applications : Pharmaceutical intermediate (ticagrelor synthesis), impurity profiling in drug development .

Comparison with Structural Analogs

The following table compares the target compound with structurally related cyclopropanamine hydrochlorides, emphasizing substituent effects and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride 3,4-difluorophenyl C₉H₉F₂N·HCl 213.64 1156491-10-9 Ticagrelor intermediate, impurity studies
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride 3-chloro-4-fluorophenyl C₉H₈ClF N·HCl 222.09 N/A Research chemical, receptor modulation
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride 4-fluorophenyl C₉H₁₁ClF N 187.64 1314324-00-9 Kinase inhibitor development
rac-(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride 6-bromopyridin-3-yl C₈H₉BrN₂·2HCl 285.99 EN300-6878303 Cross-coupling reactions, medicinal chemistry
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride trifluoromethyl C₄H₇ClF₃N 161.56 1287760-01-3 Receptor-targeted drug synthesis (e.g., CNS agents)

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine :

    • The 3,4-difluorophenyl analog (213.64 g/mol) exhibits lower molecular weight and higher electronegativity than the 3-chloro-4-fluoro derivative (222.09 g/mol), influencing solubility and metabolic stability .
    • Fluorine’s small size and strong C-F bond enhance bioavailability compared to bulkier halogens like bromine (e.g., bromopyridinyl analog, 285.99 g/mol) .
  • The 2-fluorophenyl variant (CAS 1215107-57-5) shows distinct electronic effects due to ortho-substitution, impacting π-π stacking interactions in receptor binding .

Q & A

Q. Key Variables :

  • Temperature control (<0°C) during cyclopropanation minimizes side reactions.
  • Solvent polarity (e.g., THF vs. DCM) affects reaction rates and stereoselectivity .

How can researchers validate the stereochemical configuration and purity of this compound?

Basic Research Focus
Analytical methods include:

  • Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10) .
  • NMR Spectroscopy :
    • 1H^1H NMR: Chemical shifts for cyclopropane protons (~δ 1.2–2.5 ppm) and NH3+_3^+ (broad peak, δ 7.5–8.5 ppm) .
    • 19F^{19}F NMR: Peaks at ~δ -100 to -110 ppm confirm difluorocyclobutyl incorporation .
  • HRMS : Exact mass calculation (C8_8H13_{13}ClF2_2N: 208.07 g/mol) to verify molecular integrity .

Advanced Consideration :
Contradictions in optical rotation data may arise from residual solvents or incomplete salt formation. Use Karl Fischer titration for water content analysis and DSC (Differential Scanning Calorimetry) to assess crystallinity .

What are the implications of the compound’s stereochemistry on its biological activity?

Advanced Research Focus
The (1R,2S) configuration is critical for receptor binding in pharmacological applications (e.g., serotonin receptor modulation). Studies on analogous compounds show:

  • Enantiomer-Specific Activity : The (1R,2S) enantiomer exhibits 10–100x higher affinity for 5-HT2C_{2C} receptors compared to (1S,2R) .
  • Metabolic Stability : Fluorine atoms at the 3,3-positions reduce oxidative metabolism, enhancing half-life in vitro .

Methodological Insight :
Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with target receptors. Compare results with in vitro assays (e.g., cAMP accumulation) to resolve discrepancies .

How can researchers mitigate side reactions during cyclopropane ring formation?

Advanced Research Focus
Common issues include ring-opening or diastereomer formation. Mitigation strategies:

  • Catalyst Optimization : Use chiral Rh(II) or Cu(I) catalysts for enhanced stereocontrol .
  • Low-Temperature Quenching : Rapid cooling (-78°C) after cyclopropanation prevents thermal degradation .
  • Byproduct Analysis : LC-MS to identify intermediates (e.g., over-fluorinated byproducts) and adjust stoichiometry .

Case Study :
In , sodium borohydride reduction of imine intermediates led to 95% purity, but residual borate salts required ion-exchange chromatography for removal .

What storage conditions are recommended to ensure compound stability?

Q. Basic Research Focus

  • Temperature : Store at 2–8°C under inert gas (argon or nitrogen) to prevent amine oxidation .
  • Light Sensitivity : Amber glass vials to avoid photodegradation of the cyclopropane ring.
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when sealed under vacuum .

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